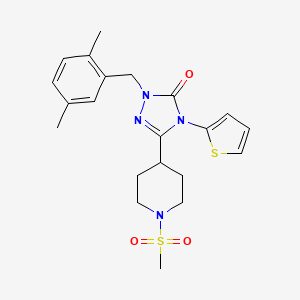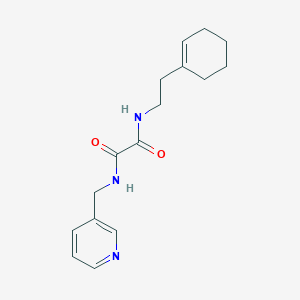![molecular formula C10H13NO B3017540 [2-(Prop-2-en-1-yloxy)phenyl]methanamine CAS No. 161562-67-0](/img/structure/B3017540.png)
[2-(Prop-2-en-1-yloxy)phenyl]methanamine
Descripción general
Descripción
[2-(Prop-2-en-1-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is known for its role as a catalyst in various chemical reactions, including cleaving, carbonylating, rearranging, and cross-conjugating molecules . It has been successfully used in the synthesis of several natural products .
Análisis Bioquímico
Biochemical Properties
[2-(Prop-2-en-1-yloxy)phenyl]methanamine is known to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in biochemical reactions, aiding in the cleavage, carbonylation, rearrangement, and cross-conjugation of molecules
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Prop-2-en-1-yloxy)phenyl]methanamine typically involves the reaction of 2-(prop-2-en-1-yloxy)benzaldehyde with ammonia or an amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Prop-2-en-1-yloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones .
Reduction: This compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the allyloxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require acidic or basic conditions and the presence of a nucleophile .
Major Products:
Oxidation: Formation of aldehydes or ketones .
Reduction: Formation of amines or alcohols .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Prop-2-en-1-yloxy)phenyl]methanamine is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . It is also employed in the synthesis of natural products and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways . It serves as a model compound for understanding the mechanisms of biocatalysis .
Medicine: . It is being investigated for its role in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials . It is also employed in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of [2-(Prop-2-en-1-yloxy)phenyl]methanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions . It can form complexes with metal ions , which enhances its catalytic activity . The compound interacts with molecular targets such as enzymes and receptors , modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
- [2-(Prop-2-en-1-yloxy)benzaldehyde]
- [2-(Prop-2-en-1-yloxy)benzoic acid]
- [2-(Prop-2-en-1-yloxy)phenol]
Uniqueness: [2-(Prop-2-en-1-yloxy)phenyl]methanamine is unique due to its amine functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs . Its ability to form stable complexes with metal ions further enhances its versatility as a catalyst .
Propiedades
IUPAC Name |
(2-prop-2-enoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQXOZZWXRSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3017463.png)


![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

